molecular formula C9H22Cl2N2 B1424783 n-Ethyl-n-(3-pyrrolidinylmethyl)-1-ethanamine dihydrochloride CAS No. 1219981-40-4

n-Ethyl-n-(3-pyrrolidinylmethyl)-1-ethanamine dihydrochloride

Cat. No. B1424783
M. Wt: 229.19 g/mol
InChI Key: UKFZFPRTBBYEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-n-(3-pyrrolidinylmethyl)-1-ethanamine dihydrochloride, commonly referred to as EPH, is an organic compound used in research laboratories as a reagent and as a precursor for synthesis of other compounds. EPH is an amine-containing compound with a molecular weight of 175.2 g/mol, and is composed of a nitrogen atom, one carbon atom, and three hydrogen atoms. It is a colorless, odorless, and crystalline solid at room temperature, and is soluble in water, alcohol, and other polar solvents.

Scientific Research Applications

EPH has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It has been used in the synthesis of various compounds, such as 2-amino-4-methylpyridine, 2-amino-4-methyl-1-methylpyridine, and 3-amino-4-methyl-1-methylpyridine. It has also been used in the synthesis of a variety of drugs, including the anticonvulsant drug pregabalin and the antifungal drug itraconazole. Additionally, EPH has been used in the study of enzyme kinetics, as well as in the study of the biochemistry of the brain.

Mechanism Of Action

EPH acts as a proton donor, donating a proton to the substrate molecule, which results in the formation of a new bond. This reaction is known as a proton-transfer reaction, and it is the mechanism by which EPH is used in organic synthesis. Additionally, EPH can be used to catalyze the formation of aryl–aryl bonds and alkyl–alkyl bonds.

Biochemical And Physiological Effects

EPH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. Additionally, EPH has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Advantages And Limitations For Lab Experiments

EPH is a useful reagent for organic synthesis, as it is relatively inexpensive, easy to obtain, and easy to use. Additionally, it is non-toxic and has a low vapor pressure, making it suitable for use in a laboratory setting. However, EPH can be difficult to handle due to its hygroscopic nature, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research involving EPH. These include further research into the biochemical and physiological effects of EPH, as well as research into the synthesis of new compounds using EPH as a reagent. Additionally, research into the development of new methods for the synthesis of EPH could be beneficial. Furthermore, research into the use of EPH as a drug delivery system could lead to the development of new drugs. Finally, research into the use of EPH as a catalyst for organic synthesis could lead to the development of new synthetic methods.

properties

IUPAC Name

N-ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-3-11(4-2)8-9-5-6-10-7-9;;/h9-10H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFZFPRTBBYEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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